molecular formula C10H9F2NO B1390711 4-Ethoxy-3,5-difluorophenylacetonitrile CAS No. 1017779-41-7

4-Ethoxy-3,5-difluorophenylacetonitrile

Cat. No. B1390711
M. Wt: 197.18 g/mol
InChI Key: KLXYIYRISWHWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,5-difluorophenylacetonitrile is a compound with the CAS Number: 1017779-41-7 . It has a molecular weight of 197.18 and its IUPAC name is (4-ethoxy-3,5-difluorophenyl)acetonitrile . It is an important compound in the field of organic chemistry.


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3,5-difluorophenylacetonitrile is 1S/C10H9F2NO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-difluorophenylacetonitrile is a solid at ambient temperature . It has a boiling point of 35-37 degrees .

Scientific Research Applications

  • Analytical Methodology Development : A study by Ayorinde and Elhilo (1999) highlighted the use of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for detecting commercial nonylphenol ethoxylates, which can be related to the analytical applications of similar compounds such as 4-Ethoxy-3,5-difluorophenylacetonitrile (Ayorinde & Elhilo, 1999).

  • Electrochemistry : Caram, Mirífico, and Vasini (1994) discussed the electrochemical properties of certain compounds in ethanol-acetonitrile solutions, providing insights into the electrochemical behavior of related compounds like 4-Ethoxy-3,5-difluorophenylacetonitrile (Caram, Mirífico & Vasini, 1994).

  • Pharmaceutical Chemistry : A study by Sommer et al. (2017) explored the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a precursor for various heteroarenes, demonstrating the potential utility of similar ethoxy compounds in pharmaceutical synthesis (Sommer, Braun, Schröder & Kirschning, 2017).

  • Chemical Synthesis and Reactions : Onnagawa, Shima, Yoshimura, and Matsuo (2016) reported the reaction of 3-ethoxycyclobutanones with various aromatic compounds, indicating the reactivity of ethoxy-substituted compounds in chemical synthesis (Onnagawa, Shima, Yoshimura & Matsuo, 2016).

  • Materials Science and Surface Chemistry : The work by Combellas et al. (2009) on the reaction of aryl radicals on surfaces, including ethoxy-substituted compounds, provides insight into the applications in materials science and surface chemistry (Combellas, Jiang, Kanoufi, Pinson & Podvorica, 2009).

  • Corrosion Inhibition : Research by Ansari, Quraishi, and Singh (2015) on the corrosion inhibition of mild steel using pyridine derivatives demonstrates the potential application of ethoxy-substituted compounds in corrosion control (Ansari, Quraishi & Singh, 2015).

properties

IUPAC Name

2-(4-ethoxy-3,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXYIYRISWHWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275421
Record name 4-Ethoxy-3,5-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-difluorophenylacetonitrile

CAS RN

1017779-41-7
Record name 4-Ethoxy-3,5-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3,5-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-3,5-difluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-3,5-difluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-3,5-difluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-3,5-difluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-3,5-difluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.